

Introduction: The Significance of a Halogenated Chalcone

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Compound of Interest

Compound Name: 4-Chlorobenzylideneacetone

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4-Chlorobenzylideneacetone, also known as 4-chlorobenzalacetone, is an α,β -unsaturated ketone that belongs to the broader class of chalcones. Its structure, featuring a reactive enone system conjugated to a chloro-substituted aromatic ring, makes it a valuable intermediate in organic synthesis and a molecule of interest for medicinal chemistry. The presence of the chlorine atom significantly influences the molecule's electronic properties and reactivity, enhancing its potential as a pharmacophore or a precursor to more complex molecular architectures.^[1] This guide provides a comprehensive analysis of the core physicochemical properties of **4-Chlorobenzylideneacetone**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physical characteristics, synthetic pathways, analytical characterization, chemical reactivity, and potential applications, grounding all claims in authoritative references.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. **4-Chlorobenzylideneacetone** is a solid at room temperature, a characteristic that simplifies its handling and purification.^[2]

Data Summary

The key quantitative data for **4-Chlorobenzylideneacetone** are summarized below for ease of reference.

Property	Value	Source(s)
IUPAC Name	(E)-4-(4-chlorophenyl)but-3-en-2-one	[3][4]
Synonyms	4-Chlorobenzalacetone, p-Chlorobenzylidene acetone	[2][5]
CAS Number	3160-40-5	[3][4]
Molecular Formula	C ₁₀ H ₉ ClO	[4][5]
Molecular Weight	180.63 g/mol	[3][5]
Physical State	Solid, White to Light Yellow Powder/Crystal	[2][6]
Melting Point	55-60 °C	[4][5][6]
Boiling Point	145-147 °C at 5 mmHg	[4][5]
Density	1.157 g/cm ³	[5]

Solubility Profile: A Qualitative and Methodological Overview

Precise, temperature-dependent solubility data for **4-Chlorobenzylideneacetone** is not extensively documented in the literature. However, based on the principle of "like dissolves like," its molecular structure—a largely nonpolar aromatic framework with a moderately polar ketone group—dictates its solubility profile.^[7] It is expected to be readily soluble in common organic solvents such as acetone, ethanol, ether, and chlorinated solvents, while being insoluble in water.

For applications requiring precise quantitative solubility data, such as in reaction engineering or formulation development, empirical determination is necessary. The shake-flask method is a robust and widely accepted protocol for this purpose.

- Preparation: Add an excess amount of **4-Chlorobenzylideneacetone** to a known volume of the desired solvent in a sealed vial or flask.

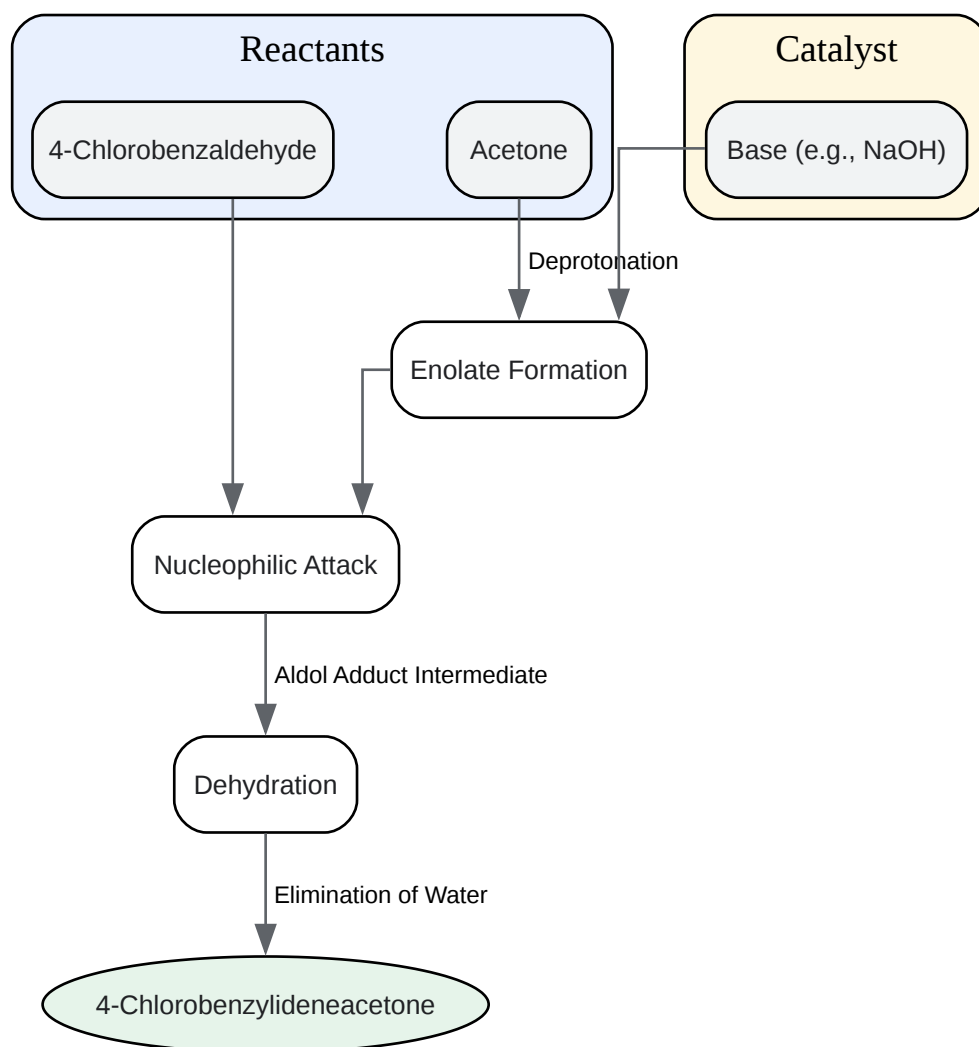
- **Equilibration:** Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or orbital incubator is recommended.
- **Phase Separation:** Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation can be employed to accelerate this process.
- **Sampling & Dilution:** Carefully extract a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.
- **Quantification:** Analyze the concentration of the diluted solution using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in units such as g/L or mol/L.

Synthesis and Purification

The most common and efficient method for synthesizing **4-Chlorobenzylideneacetone** is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-chlorobenzaldehyde and acetone.^[8] This reaction is a cornerstone of organic chemistry for forming α,β -unsaturated ketones.

Reaction Workflow

The synthesis proceeds by forming an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. A subsequent dehydration step yields the final product.



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Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis and Recrystallization

- Materials: 4-chlorobenzaldehyde, acetone, ethanol, sodium hydroxide (NaOH), distilled water.
- Procedure:
 - Prepare a solution of sodium hydroxide (e.g., 0.1 mol) in a mixture of water (25 mL) and ethanol (20 mL) in a flask, and cool the mixture in an ice bath to approximately 15-20 °C.

- In a separate beaker, prepare a solution of 4-chlorobenzaldehyde (0.1 mol) in acetone (0.2-0.3 mol, used in excess).
- With vigorous stirring, slowly add the aldehyde-acetone solution to the cooled NaOH solution. Maintain the temperature below 25 °C.
- A precipitate should form. Continue stirring the mixture for 1-2 hours after the addition is complete.
- Collect the crude product by vacuum filtration using a Buchner funnel.
- Wash the product thoroughly with cold water to remove any remaining NaOH.
- Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
- Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose.^[9]

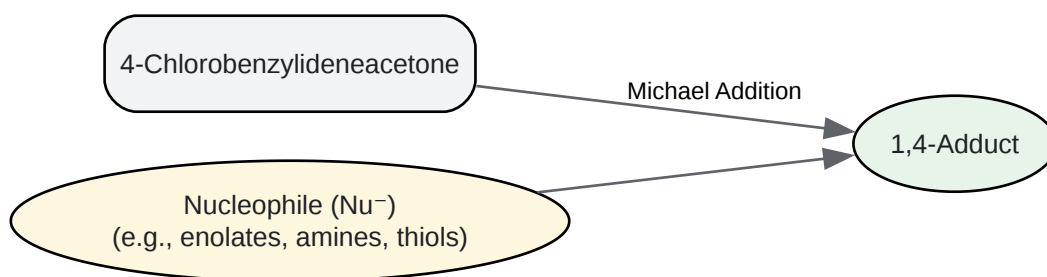
Technique	Expected Observations for 4-Chlorobenzylideneacetone
^1H NMR	Signals for aromatic protons (doublets, ~ 7.4 - 7.6 ppm), vinylic protons (doublets, ~ 6.7 and ~ 7.5 ppm, with trans coupling constant ~ 16 Hz), and a methyl singlet (~ 2.4 ppm). [10]
^{13}C NMR	Signals for the carbonyl carbon (~ 198 ppm), aromatic carbons (~ 128 - 138 ppm), vinylic carbons (~ 125 and ~ 143 ppm), and the methyl carbon (~ 27 ppm).
IR Spectroscopy	Strong absorption band for the C=O stretch of the conjugated ketone ($\sim 1670\text{ cm}^{-1}$), C=C alkene stretch ($\sim 1605\text{ cm}^{-1}$), and bands corresponding to the chloro-aromatic ring. [11]
UV-Vis Spectroscopy	A strong absorption maximum (λ_{max}) in the UV region (typically ~ 290 - 310 nm in ethanol or hexane) corresponding to the $\pi \rightarrow \pi^*$ transition of the extended conjugated system. [12]
Mass Spectrometry	A molecular ion peak (M^+) at m/z 180, with a characteristic $\text{M}+2$ peak at m/z 182 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. [3]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **4-Chlorobenzylideneacetone** is dominated by its α,β -unsaturated ketone functionality. This makes it a versatile building block for synthesizing more complex molecules.

Michael Addition

The β -carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a reaction known as a Michael addition or 1,4-conjugate addition. This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[\[13\]](#)



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Caption: Reactivity as a Michael acceptor.

This reactivity allows **4-Chlorobenzylideneacetone** to serve as a precursor for various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are important scaffolds in drug discovery.[13]

Potential Applications in Drug Development

While specific biological data for **4-Chlorobenzylideneacetone** itself is not widely published, its structural class (chalcones) and the presence of a chlorine atom suggest significant potential for biological activity.

- **Anticancer Potential:** Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways.[14]
- **Antimicrobial Properties:** The enone moiety is a known pharmacophore in antimicrobial agents. Structurally related compounds have shown efficacy against a range of bacteria and fungi, potentially by disrupting essential cellular processes.[14][15]
- **Enzyme Inhibition:** The electrophilic nature of the molecule makes it a candidate for covalent or non-covalent inhibition of enzymes, particularly those with nucleophilic residues (like cysteine) in their active sites.

The incorporation of chlorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are often advantageous in drug design.[1] Therefore, **4-Chlorobenzylideneacetone** serves as a valuable starting point for generating compound libraries for screening against various biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Chlorobenzylideneacetone** is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[3\]](#)

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

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